

# An In-depth Technical Guide to o-Tolunitrile (CAS 529-19-1)

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## Compound of Interest

Compound Name: o-Tolunitrile

Cat. No.: B042240

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This technical guide provides a comprehensive overview of **o-Tolunitrile** (2-methylbenzonitrile), a versatile chemical intermediate with significant applications across the pharmaceutical, agrochemical, and dye industries. This document consolidates its core physicochemical properties, spectroscopic data, safety information, and detailed experimental protocols for its synthesis and purification.

## Core Properties and Data

**o-Tolunitrile** is an aromatic nitrile, appearing as a colorless to slightly yellow or light blue liquid with a characteristic aromatic or almond-like odor.<sup>[1][2][3]</sup> Its chemical structure, featuring a nitrile group ortho to a methyl group on a benzene ring, imparts valuable reactivity, making it a crucial building block in organic synthesis.<sup>[2]</sup>

## Physicochemical Properties

The key physical and chemical properties of **o-Tolunitrile** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	529-19-1	[2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N	[2][4]
Molecular Weight	117.15 g/mol	[3][4]
Appearance	Colorless to slightly yellow/light blue clear liquid	[1][2][3]
Melting Point	-13 °C to -11 °C (7.7 °F)	[4][5]
Boiling Point	205 °C (401 °F) at 760 mmHg	[4][5][6]
Density	0.989 - 0.9955 g/mL at 25 °C	[4][5][6]
Refractive Index (n <sub>20/D</sub> )	1.5279	[4][6]
Flash Point	82 °C (179.6 - 184 °F) - closed cup	[4][5]
Solubility	Insoluble or sparingly soluble in water. Miscible with alcohol and ether.	[1][5]
Vapor Pressure	0.243 - 0.45 mmHg at 25 °C	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **o-Tolunitrile**.

Spectrum Type	Key Features and Data	Citations
$^1\text{H}$ NMR	Spectra available for review. The proton NMR spectrum will show characteristic aromatic proton signals in the $\delta$ 7.2-7.6 ppm range and a singlet for the methyl ( $\text{CH}_3$ ) protons around $\delta$ 2.5 ppm.	[7][8]
$^{13}\text{C}$ NMR	Spectra available for review. Expected signals include the nitrile carbon ( $\text{C}\equiv\text{N}$ ) around $\delta$ 118 ppm, the methyl carbon around $\delta$ 20 ppm, and four distinct aromatic carbon signals between $\delta$ 126-140 ppm.	[9]
IR Spectroscopy	A strong, sharp absorption band characteristic of the nitrile $\text{C}\equiv\text{N}$ stretch is observed between 2240 and 2220 $\text{cm}^{-1}$ for aromatic nitriles. Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. Spectra are available for review.	[10][11]
Mass Spectrometry	The electron ionization (EI) mass spectrum shows a prominent molecular ion peak $[\text{M}]^+$ at $m/z = 117$ . Other significant fragments are observed at $m/z = 116$ , 90, and 89.	[3][12]

## Safety and Handling

**o-Tolunitrile** is a combustible liquid and requires careful handling. It is classified as an irritant and may be harmful if ingested or inhaled.

Safety Aspect	Details	Citations
GHS Hazard Statements	H315 (Causes skin irritation), H412 (Harmful to aquatic life with long-lasting effects). Combustible liquid.	[4]
GHS Pictograms	GHS07 (Exclamation mark)	[4]
Toxicity Data	LD50 Oral (Rat): 3200 mg/kg	[13]
Incompatibility	Incompatible with strong oxidizing acids, which can lead to violent reactions. Also incompatible with other oxidizing agents, peroxides, epoxides, and bases. The combination with bases can produce hydrogen cyanide.	[6]
Handling Precautions	Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear protective gloves, clothing, and eye protection. Keep away from open flames, hot surfaces, and sources of ignition.	[13]
Storage	Store in a cool, dry, well-ventilated area below +30°C, away from incompatible substances. Keep containers securely sealed.	[6]

## Chemical Synthesis and Reactions

**o-Tolunitrile** is a valuable precursor for a wide range of chemical transformations, primarily leveraging the reactivity of its nitrile group. It is a key intermediate in the synthesis of pharmaceuticals (such as benzodiazepines), agrochemicals (herbicides, fungicides), dyes, and specialty resins.<sup>[2][14]</sup>

### Synthesis of o-Tolunitrile via Sandmeyer Reaction

One of the most common and reliable methods for preparing **o-Tolunitrile** is the Sandmeyer reaction, which involves the diazotization of o-toluidine followed by cyanation using a copper(I) cyanide catalyst.<sup>[13][15]</sup>

This protocol is adapted from Organic Syntheses.<sup>[15]</sup>

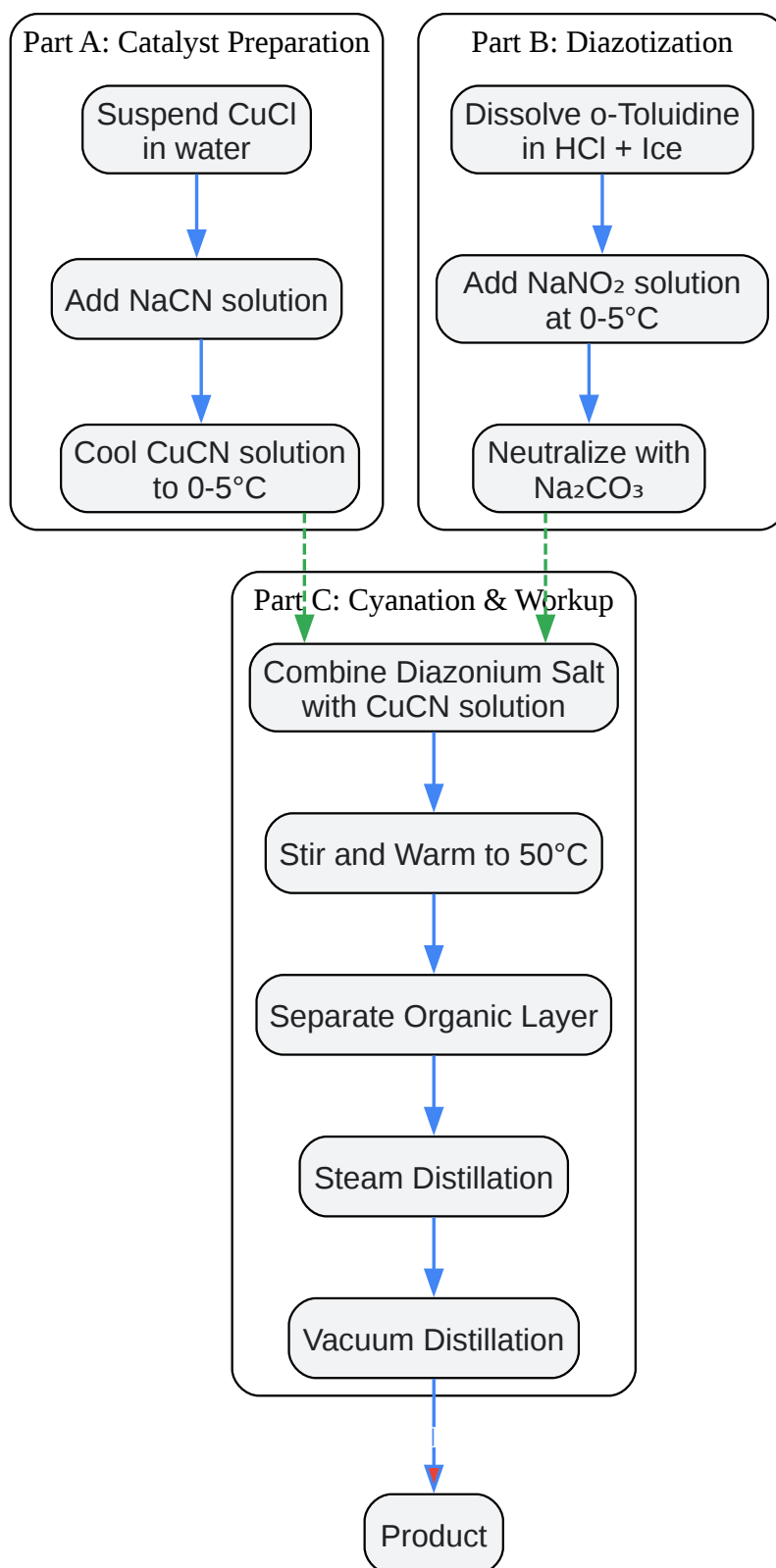
#### Part A: Preparation of Cuprous Cyanide Solution

- Suspend cuprous chloride (prepared from 1250 g of crystallized copper sulfate) in 2 L of cold water in a 15-L crock equipped with a mechanical stirrer.
- Add a solution of 650 g of sodium cyanide (96–98%) in 1 L of water to the suspension and stir. The cuprous chloride will dissolve with considerable evolution of heat.
- Cool the resulting solution to 0–5°C by surrounding the crock with cold water or ice.

#### Part B: Diazotization and Cyanation

- In a separate 20-L crock, mix 428 g (4 moles) of o-toluidine with 1 L of commercial 28% hydrochloric acid and approximately 4 kg of cracked ice to bring the temperature to 0°C.
- Slowly add a solution of 280 g (4.06 moles) of sodium nitrite in 800 cc of water to the o-toluidine hydrochloride suspension over about 15 minutes, maintaining the temperature at 0–5°C by adding more ice. Ensure a positive test for free nitrous acid with starch-iodide paper at the end of the addition.
- Cautiously neutralize the diazonium salt solution by adding dry sodium carbonate (approx. 200 g) with constant stirring until the solution is neutral to litmus paper.

- Pour 1 L of benzene over the surface of the chilled (0–5°C) cuprous cyanide solution.
- Slowly add the cold, neutralized diazonium salt solution to the cuprous cyanide/benzene mixture with vigorous stirring. A vigorous evolution of nitrogen gas will occur. Maintain the temperature at 20–25°C by adding ice. The addition should take about one hour.
- After the addition is complete, continue stirring for two more hours.
- Warm the reaction mixture to 50°C and then allow it to cool.
- Separate the upper oily layer containing the product and subject it to steam distillation to remove benzene and isolate the crude **o-tolunitrile**.
- The crude product is then purified by vacuum distillation, collecting the fraction that boils at 94–96°C/20 mm. The expected yield is 300–330 g (64–70%).<sup>[15]</sup>



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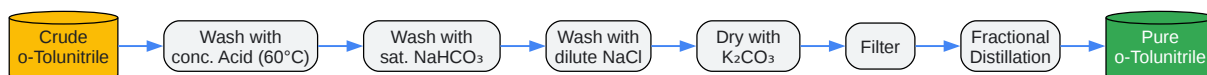
Workflow for the synthesis of **o-Tolunitrile** via Sandmeyer reaction.

## Purification of o-Tolunitrile

Crude **o-Tolunitrile** may contain unreacted starting materials or byproducts such as isonitriles. A standard purification protocol involves chemical washing followed by distillation.

This protocol is adapted from Beilstein.[6]

- Place the crude **o-Tolunitrile** in a separatory funnel.
- Wash the nitrile with concentrated HCl or 50% H<sub>2</sub>SO<sub>4</sub> at 60°C. This step is repeated until the characteristic unpleasant odor of isonitrile is no longer detectable. This wash also removes residual amines.
- Wash the organic layer with a saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution to neutralize any remaining acid.
- Perform a final wash with a dilute sodium chloride (NaCl) solution (brine).
- Dry the washed nitrile over anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
- Filter to remove the drying agent.
- Fractionally distill the dried liquid under atmospheric or reduced pressure to obtain the pure **o-Tolunitrile**.



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General workflow for the purification of crude **o-Tolunitrile**.

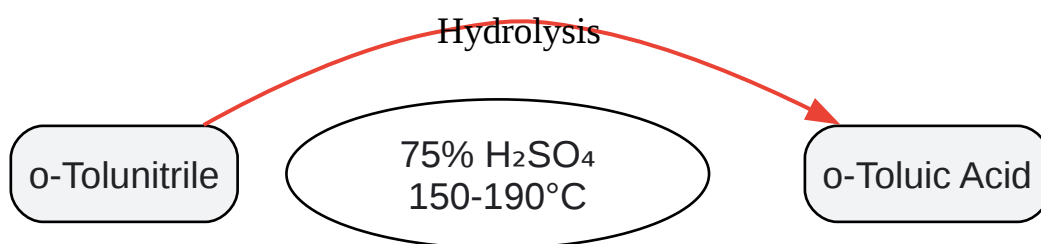
## Key Chemical Reactions

**o-Tolunitrile** serves as a versatile starting material for various organic transformations.

The nitrile group can be readily hydrolyzed under acidic conditions to form the corresponding carboxylic acid, o-toluic acid, which is another important chemical intermediate.<sup>[1]</sup>

Experimental Protocol: Hydrolysis This protocol is adapted from Organic Syntheses.<sup>[1]</sup>

- In a 5-L flask equipped with a mechanical stirrer and reflux condenser, place 3 kg of 75% sulfuric acid.
- Heat the acid to approximately 150°C and start the stirrer.
- Over a period of two hours, add 1 kg (8.54 moles) of **o-tolunitrile**.
- Maintain the temperature at 150–160°C and continue stirring for two hours after the addition is complete.
- Raise the temperature to 190°C and stir for an additional hour.
- Cool the reaction mixture and pour it into ice water.
- Filter the crude o-toluic acid product.
- Dissolve the crude material in an excess of 10% sodium hydroxide solution, filter while hot, and then acidify the filtrate with dilute sulfuric acid to precipitate the purified product.
- Collect the product on a Büchner funnel, dry, and recrystallize from benzene. The expected yield is 930–1030 g (80–89%).<sup>[1]</sup>



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Reaction pathway for the hydrolysis of **o-Tolunitrile**.

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